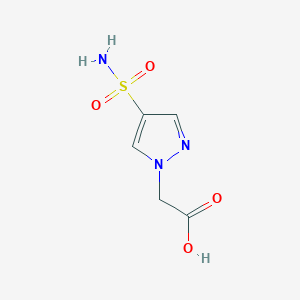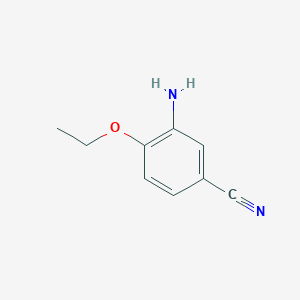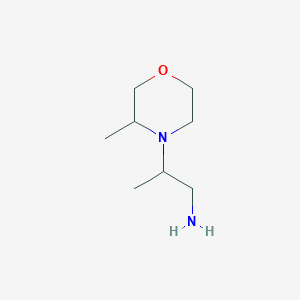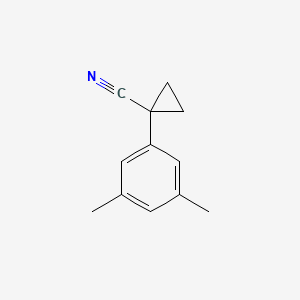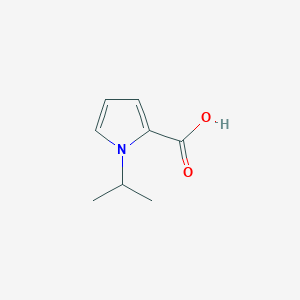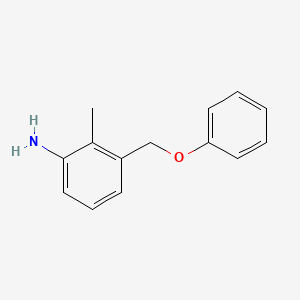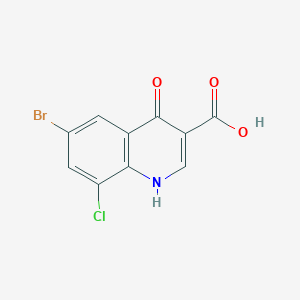
6-Brom-8-chlor-4-oxo-1,4-dihydrochinolin-3-carbonsäure
Übersicht
Beschreibung
6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound with the molecular weight of 302.51 . It is related to the quinolone family, which is a privileged scaffold in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H5BrClNO3/c11-4-1-5-8 (7 (12)2-4)13-3-6 (9 (5)14)10 (15)16/h1-3H, (H,13,14) (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Die Chinolon-Grundstruktur von 6-Brom-8-chlor-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist ein bekanntes Gerüst in der pharmazeutischen Chemie, insbesondere für seine antibakteriellen Eigenschaften . Diese Verbindung kann modifiziert werden, um ihre Aktivität gegen bakterielle Krankheitserreger zu verbessern, was möglicherweise zur Entwicklung neuer Antibiotika führt, die gegen arzneimittelresistente Stämme wirksamer sind.
Krebsforschung
In-silico-Studien haben Chinolonderivate als vielversprechende Leitstrukturen für Antitumormittel identifiziert . Die spezifische Struktur dieser Verbindung könnte auf ihr Potenzial untersucht werden, das Wachstum und die Proliferation von Krebszellen zu hemmen, was sie zu einem wertvollen Kandidaten für weitere Krebsforschung macht.
Anti-Tuberkulose-Aktivität
Chinolonderivate wurden auf ihre antituberkulösen Eigenschaften untersucht . Die einzigartigen Substitutionen am Chinolon-Kern, wie die Brom- und Chlorgruppen in This compound, können neue Wege zur Behandlung von Tuberkulose eröffnen, insbesondere in Fällen, in denen aktuelle Medikamente unwirksam sind.
Entzündungshemmende Anwendungen
Das Potenzial der Verbindung als Ligand des Cannabinoid-Rezeptors 2 deutet auf ihre Verwendung in entzündungshemmenden Therapien hin . Die Forschung in dieser Anwendung könnte zur Entwicklung neuartiger entzündungshemmender Medikamente führen, die auf spezifische Signalwege mit weniger Nebenwirkungen abzielen.
Antivirale Mittel
Angesichts der strukturellen Bedeutung von Chinolonen im Design von antiviralen Medikamenten könnte This compound bei der Synthese von Verbindungen mit antiviralen Aktivitäten eingesetzt werden . Dazu gehören potenzielle Behandlungen für Krankheiten, die durch Viren verursacht werden, die derzeit mit bestehenden Medikamenten nur schwer zu behandeln sind.
Tyrosinkinase-Inhibition
Die Verbindung wurde mit der Tyrosinkinase-Inhibition in Verbindung gebracht , einem entscheidenden Ziel bei der Behandlung verschiedener Krankheiten, einschließlich bestimmter Krebsarten. Weitere Forschung könnte zur Entwicklung neuer Tyrosinkinase-Inhibitoren führen, die selektiver sind und weniger Nebenwirkungen haben.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXZXRBQSDVNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


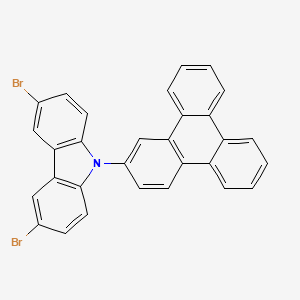
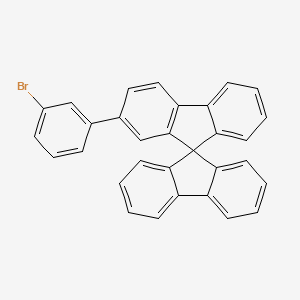
![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)
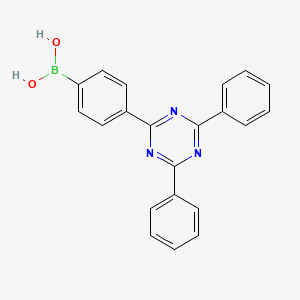
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
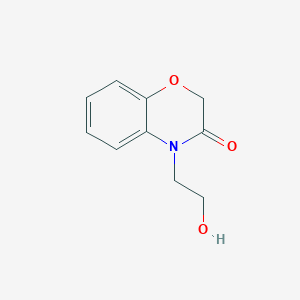
![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)
